3-chloro-N-(2-fluorophenyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2-fluorophenyl)benzenesulfonamide is a type of sulfonamide compound . Sulfonamides have been used as antibacterial drugs for decades and have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The single crystal of the compound is analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule . Vibrational frequencies are analyzed, revealing some physicochemical properties of the title compound .Physical and Chemical Properties Analysis
The physical form of similar compounds, such as 3-amino-4-chloro-N-(2-fluorophenyl)benzene-1-sulfonamide, is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Enzyme Inhibition
3-chloro-N-(2-fluorophenyl)benzenesulfonamide and its derivatives are actively researched in the context of synthesizing compounds with high biological activity. One study focused on the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, finding them to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These compounds have shown potential in modulating the kynurenine pathway, which is implicated in various neurological disorders (Röver et al., 1997).
COX-2 Inhibition for Anti-inflammatory Applications
Another area of research is the synthesis of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, aimed at inhibiting cyclooxygenase-2 (COX-2). This enzyme is a target for anti-inflammatory drugs. The study identified compounds with potential COX-2 inhibitory activities, indicating the role of fluorine substitution in enhancing selectivity and potency (Pal et al., 2003).
Antitumor Activity
Research into novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives has shown promising antitumor activity. These compounds, bearing different aromatic moieties, demonstrated remarkable activity and selectivity towards certain cancer cell lines, highlighting their potential in cancer therapy (Sławiński & Brzozowski, 2006).
Carbonic Anhydrase Inhibition
A series of benzenesulfonamide derivatives has been synthesized for their potential as carbonic anhydrase inhibitors, a crucial target for diuretic, antiglaucoma, and antiobesity drugs. These compounds displayed significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting their utility in designing new therapeutic agents (Gul et al., 2016).
Chemosensing Applications
The development of chemosensing probes for metal ions using benzenesulfonamide derivatives has also been explored. One study developed a probe for the selective detection of Sn2+ ions in aqueous solutions, highlighting its potential in environmental monitoring and biological imaging applications (Ravichandiran et al., 2020).
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, generally target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
Sulfonamides typically act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor to folic acid . This inhibition disrupts bacterial growth and multiplication.
Biochemical Pathways
The biochemical pathways affected by 3-chloro-N-(2-fluorophenyl)benzenesulfonamide are likely related to the synthesis of folic acid, given its classification as a sulfonamide . By inhibiting the enzyme dihydropteroate synthase, this compound would disrupt the production of dihydrofolic acid, a key component in the synthesis of nucleic acids and proteins in bacteria .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial growth and multiplication due to the inhibition of folic acid synthesis . This could lead to the death of bacterial cells, contributing to the compound’s potential antibacterial effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the specific characteristics of the bacterial species present .
Safety and Hazards
The safety data sheet for similar compounds, such as 4-Chloro-2-fluorophenyl isocyanate, indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are combustible liquids and may cause skin irritation, serious eye irritation, and respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Sulfonamides have more extensive biological activities and are being further studied . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine . For example, SLC-0111, sulofenur, indisulam, and pozapanib have been proven to have good anticancer effects, and are currently applied in clinical trials .
Properties
IUPAC Name |
3-chloro-N-(2-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSAQTXYJAHTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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